molecular formula C7H9NO2 B157300 Ammonium Benzoate CAS No. 1863-63-4

Ammonium Benzoate

Cat. No.: B157300
CAS No.: 1863-63-4
M. Wt: 139.15 g/mol
InChI Key: VWSRWGFGAAKTQG-UHFFFAOYSA-N
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Description

Ammonium benzoate is a white, crystalline powder that is the ammonium salt of benzoic acid. It has the chemical formula C₇H₉NO₂ and a molar mass of 139.15 g/mol . This compound is known for its solubility in water and methanol, but it is insoluble in diethyl ether . This compound is commonly used in various industrial applications, including as a corrosion inhibitor and a preservative.

Preparation Methods

Ammonium benzoate is typically prepared by the reaction of benzoic acid with ammonia. The reaction can be represented as follows:

C7H6O2+NH3C7H9NO2\text{C}_7\text{H}_6\text{O}_2 + \text{NH}_3 \rightarrow \text{C}_7\text{H}_9\text{NO}_2 C7​H6​O2​+NH3​→C7​H9​NO2​

In industrial settings, this reaction is often carried out in the presence of water, either as aqua ammonia or wet benzoic acid . The reaction conditions typically involve moderate temperatures and pressures to ensure complete conversion of the reactants to the desired product.

Chemical Reactions Analysis

Ammonium benzoate undergoes several types of chemical reactions, including:

  • Dehydration: : this compound can be dehydrated to form benzamide.

    C7H9NO2C7H7NO+H2O\text{C}_7\text{H}_9\text{NO}_2 \rightarrow \text{C}_7\text{H}_7\text{NO} + \text{H}_2\text{O} C7​H9​NO2​→C7​H7​NO+H2​O

  • Substitution Reactions: : It can participate in substitution reactions where the benzoate ion acts as a nucleophile.

Common reagents used in these reactions include acids, bases, and dehydrating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ammonium benzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ammonium benzoate can be compared with other similar compounds such as sodium benzoate and potassium benzoate. These compounds also act as preservatives and have similar chemical properties. this compound is unique in its ability to form benzamide upon dehydration, a property not shared by its sodium and potassium counterparts .

Similar Compounds

  • Sodium benzoate
  • Potassium benzoate
  • Benzamide (formed from this compound)

This compound stands out due to its specific applications in corrosion inhibition and its unique dehydration reaction to form benzamide.

Properties

CAS No.

1863-63-4

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

azane;benzoic acid

InChI

InChI=1S/C7H6O2.H3N/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);1H3

InChI Key

VWSRWGFGAAKTQG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)[O-].[NH4+]

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.N

boiling_point

160 °C (SUBLIMES)

Color/Form

COLORLESS RHOMBIC CRYSTALS
LAMELLAR CRYSTALS OR CRYSTALLINE POWDER

density

1.26 at 77 °F (USCG, 1999) - Denser than water;  will sink
1.260

melting_point

388 °F (USCG, 1999)
198 °C (DECOMP)

1863-63-4

physical_description

Ammonium benzoate appears as a white crystalline solid. Soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used in medicine and as a food preservative.
Pellets or Large Crystals;  Liquid;  Dry Powder
White solid;  [Hawley] Semi-transparent crystals, soluble in water;  [MSDSonline]

Pictograms

Irritant

shelf_life

GRADUALLY LOSES AMMONIA ON EXPOSURE TO AIR.

solubility

IN WATER: 19.6 G/100 CC @ 14.5 °C, 83.3 G/100 CC @ 100 °C;  IN ALCOHOL: 1.63 G/100 CC @ 25 °C;  INSOL IN ETHER
1 G DISSOLVES IN 8 ML GLYCEROL

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzoic acid in the form of a finely powdered solid was introduced as a continuous stream of particles into a polished stainless steel conically-shaped bowl of half-angle 5° and when the bowl was rotated at high speed (ca. 4000 rpm) the powder, under the influence of centrifugal forces, moved rapidly as a thin layer of material over the surface of the bowl and was flung from the rim. The rotating bowl was enclosed in a vessel into which ammonia gas was pumped and the benzoic acid powder moving on the surface of the bowl was contacted with ammonia gas. An exothermic reaction occurred and ammonium benzoate was formed almost quantitatively before the powder reached the rim. It is likely that reaction of ammonia with benzoic acid takes place initially at the surface of the benzoic acid particles and then the ammonium benzoate first formed becomes detached from the benzoic acid, thus exposing a new surface for further attack by ammonia. This process is probably aided by the abrasion of the particles moving over the surface of the reactor bowl. The ammonium benzoate product collected from the rim of the bowl was a noticeably finer powder than the benzoic acid reactant. The nature of the product was confirmed to be pure ammonium benzoate by IR and NMR spectoscopy.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ammonium Benzoate
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Ammonium Benzoate

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